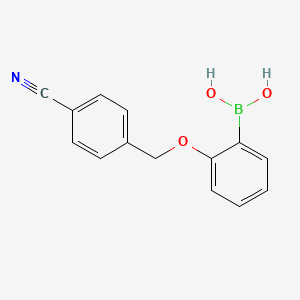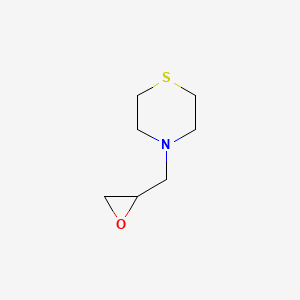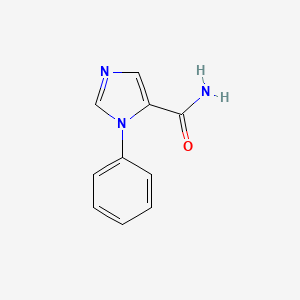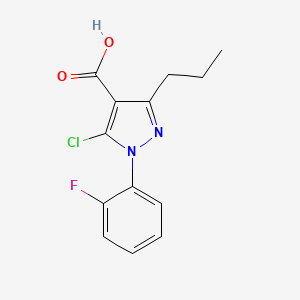
2-(4-Cyanophenylmethoxy)phenylboronic acid
Übersicht
Beschreibung
2-(4-Cyanophenylmethoxy)phenylboronic acid is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a boronic acid derivative of phenylmethoxybenzene and is used in a variety of chemical reactions, such as Suzuki-Miyaura coupling and Stille coupling. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the development of new therapeutic agents, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies : Phenylboronic acids, including derivatives like 2-(4-Cyanophenylmethoxy)phenylboronic acid, have been utilized in designing and synthesizing supramolecular assemblies. These assemblies are formed due to the O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups, showcasing the potential of these compounds in molecular engineering and design (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Synthesis : Phenylboronic acids have been used as catalysts in organic synthesis, such as in the dehydrative amidation between carboxylic acids and amines. These compounds play a crucial role in facilitating reactions and enhancing their efficiency (Wang, Lu, & Ishihara, 2018).
Synthesis of Organic Compounds : Research has demonstrated the use of phenylboronic acids in the synthesis of various organic compounds, such as 2-(2-hydroxyphenyl)benzoxazoles. This highlights the versatility of phenylboronic acids in creating a wide range of organic products under mild conditions (López-Ruiz et al., 2011).
Applications in Carbohydrate Chemistry : Phenylboronic acids, including related compounds, are significant in carbohydrate chemistry. They are used in the synthesis of sugar derivatives and as protecting groups in the synthesis of specific carbonyl derivatives, showcasing their utility in the field of carbohydrate manipulation and analysis (Ferrier, 1972).
Asymmetric Synthesis : These compounds have been used in catalyzing asymmetric synthesis reactions, such as the 1,4-addition of arylboronic acids to cycloalkenones, which is pivotal in creating enantiomerically enriched products (Kuriyama & Tomioka, 2001).
Nanotechnology Applications : Phenylboronic acids have been explored in the field of nanotechnology for their potential in creating advanced bio-applications. Their ability to form reversible complexes with polyols, including sugars and diols, has been exploited in drug delivery systems and biosensors (Lan & Guo, 2019).
Eigenschaften
IUPAC Name |
[2-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-5-7-12(8-6-11)10-19-14-4-2-1-3-13(14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPJZAWRHJSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655840 | |
| Record name | {2-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-66-4 | |
| Record name | Boronic acid, B-[2-[(4-cyanophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)

![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)



![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)